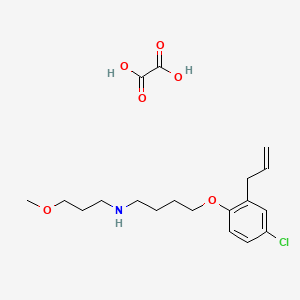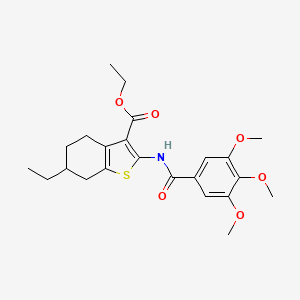![molecular formula C10H14Cl3NO2 B4004627 2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B4004627.png)
2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride
Descripción general
Descripción
2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride is a useful research compound. Its molecular formula is C10H14Cl3NO2 and its molecular weight is 286.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.009012 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Research in synthetic chemistry has explored compounds with functionalities similar to 2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride for the creation of fluorescent probes, protective groups in peptide chemistry, and as intermediates in the synthesis of potential anticancer agents. For instance, the development of fluorescent probes for metal ions, utilizing rhodamine-azacrown derivatives, demonstrates the application of such compounds in sensing technologies. The specific binding modes to metal ions like Al^3+ and Fe^3+ in varying solvents highlight the versatility of these compounds in analytical chemistry (Xinxiu Fang et al., 2014). Additionally, the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis underlines the importance of such functional groups in enhancing synthetic methodologies for peptide construction (D. Chantreux et al., 1984).
Antimicrobial and Antihypoxic Activities
Compounds structurally related to this compound have been investigated for their biological activities, including antimicrobial and antihypoxic effects. The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones and their evaluated antimicrobial activity showcase the potential of these compounds in combating microbial infections (V. L. Gein et al., 2015). Moreover, the investigation into the antihypoxic activity of similar compounds underscores their potential in therapeutic applications related to hypoxia conditions (V. L. Gein et al., 2015).
Cancer Research
A notable application of compounds with functionalities akin to this compound is in cancer research. The induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule closely related to the compound of interest highlights its potential as an anticancer agent. This research indicates the compound's effectiveness in selectively inducing apoptosis more in cancer cells than in normal human fibroblasts, offering insights into its therapeutic potential (Shuhong Wu et al., 2004).
Direcciones Futuras
The future directions for “2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride” could involve further exploration of its potential anti-inflammatory properties . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-[2-(3,4-dichlorophenoxy)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2.ClH/c11-9-2-1-8(7-10(9)12)15-6-4-13-3-5-14;/h1-2,7,13-14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBYEGMSWXKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCNCCO)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole](/img/structure/B4004544.png)

![4-[2-(3-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B4004557.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004560.png)
![3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4004566.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4004567.png)
![2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004582.png)
![2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol](/img/structure/B4004592.png)
![1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4004598.png)
![10-bromo-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4004601.png)
![N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004618.png)
![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid](/img/structure/B4004629.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4004633.png)

